molecular formula C8H8N2O B8538619 3,4-Dihydrophthalazin-1(2H)-one

3,4-Dihydrophthalazin-1(2H)-one

Cat. No.: B8538619
M. Wt: 148.16 g/mol
InChI Key: KCOLJRSQFLZEAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydrophthalazin-1(2H)-one is a versatile phthalazinone-based building block of significant interest in medicinal chemistry and drug discovery. This scaffold is a key pharmacophore in the design of novel therapeutic agents, particularly in oncology . Recent research highlights its application as a core structure in developing CRBN (Cereblon) modulators for Targeted Protein Degradation (TPD), a groundbreaking therapeutic strategy . These compounds function as ligands for the CRL4 CRBN E3 ubiquitin ligase, enabling the recruitment and degradation of disease-relevant proteins, showing promise for treating conditions such as multiple myeloma . Beyond TPD, phthalazinone derivatives demonstrate a broad spectrum of pharmacological activities. They serve as potent inhibitors of key enzymes like Poly (ADP-ribose) polymerase (PARP) and p38 mitogen-activated protein kinase (MAPK), and have been incorporated into molecular hybrids with dithiocarbamate or pyrazole moieties to enhance antiproliferative effects against various human cancer cell lines, including ovarian, lung, and breast carcinomas . The structure of this compound allows for functionalization at multiple positions, facilitating the exploration of structure-activity relationships and the development of potential lead compounds . This product is intended for research and development purposes only. For Research Use Only. This product is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

3,4-dihydro-2H-phthalazin-1-one

InChI

InChI=1S/C8H8N2O/c11-8-7-4-2-1-3-6(7)5-9-10-8/h1-4,9H,5H2,(H,10,11)

InChI Key

KCOLJRSQFLZEAB-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)NN1

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Similarity Analysis

The core structure of 3,4-Dihydrophthalazin-1(2H)-one is often modified to enhance biological activity or physicochemical properties. Key analogs include:

Compound Name Structural Modification Key Properties/Applications Reference(s)
4-(4-Oxo-3,4-dihydrophthalazin-1-yl)benzoic acid Benzoic acid substituent at 4-position High structural similarity (0.94); potential for enhanced solubility and metal coordination
2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid Acetic acid substituent at 2-position Moderate similarity (0.86); possible use in prodrug design
8-Amino-4-thioxo-3,4-dihydrophthalazin-1(2H)-one Thio substitution at 4-position Improved antimicrobial activity against bacterial/fungal strains
4-Methylphthalazin-1(2H)-one Methyl group at 4-position Increased lipophilicity; foundational for antitumor agent synthesis
3,4-Dihydronaphthalen-1(2H)-one (1-Tetralone) Naphthalene backbone instead of phthalazine Biochemical reagent for life science research; lacks heteroatom diversity

Pharmacological Performance

  • Antimicrobial Activity : 4-Thioxo derivatives show broad-spectrum activity against E. coli, S. aureus, and C. albicans, with MIC values ranging from 8–32 µg/mL .
  • Antitumor Potential: Methyl and phenyl-substituted analogs (e.g., 4-methyl and 4-phenylphthalazinones) demonstrate moderate cytotoxicity against HeLa and MCF-7 cell lines, likely via topoisomerase inhibition .

Key Research Findings

  • The thio-substituted analog 7 outperforms the parent compound in antimicrobial assays, highlighting the importance of sulfur in bioactive molecules .
  • Structural analogs with carboxylic acid substituents (e.g., benzoic or acetic acid derivatives) exhibit improved solubility, making them suitable for aqueous formulation .
  • 1-Tetralone, while structurally distinct, shares applications in biochemical research but lacks the heteroatom-driven pharmacological diversity of phthalazinones .

Preparation Methods

Zinc/Hydrochloric Acid System

Under strongly acidic conditions (conc. HCl, reflux), zinc reduces phthalazone to phthalimidine via ring contraction. This side reaction dominates at temperatures >80°C, with phthalimidine yields reaching 68%.

Zinc/Sodium Hydroxide System

Alkaline conditions (10% NaOH, 100°C) favor the formation of N-aminophthalimidine through a proposed mechanism involving intermediate diradical species. Isolation of this compound requires precise temperature control (<70°C) and short reaction times (<2 h), achieving 45% yield.

Catalytic Hydrogenation Strategies

Transition metal catalysts enable selective reduction under milder conditions:

Palladium-Catalyzed Hydrogenation

Pd/C (5 wt%) in acetic acid at 50 psi H₂ selectively reduces the phthalazine ring without affecting adjacent carbonyl groups. Key advantages include:

  • Yield : 82% after 6 h

  • Chemoselectivity : No ring contraction observed

  • Solvent recyclability : Acetic acid recovered via distillation

Nickel-Catalyzed Systems

Raney nickel in acetic anhydride achieves comparable yields (78%) but requires higher pressures (100 psi). Side product analysis revealed trace amounts of acetylated derivatives (3–5%), necessitating additional purification steps.

Hydrazinolysis of Ester Precursors

Modern syntheses leverage hydrazine derivatives to construct the phthalazine core:

Ethyl Chloroacetate Condensation

Reaction of 2-phenyl-2,3-dihydrophthalazine-1,4-dione with ethyl chloroacetate in dry acetone/DMF (1:1) produces ethyl (1,4-dioxo-3-phenyl-3,4-dihydro-1H-phthalazin-2-yl)acetate in 78% yield. Subsequent hydrazinolysis with hydrazine hydrate (99%, ethanol reflux, 8 h) yields the target compound:

Ester+N2H4This compound+EtOH[2][3]\text{Ester} + \text{N}2\text{H}4 \rightarrow \text{this compound} + \text{EtOH} \quad

Chlorination and Cross-Coupling Innovations

A breakthrough route from phthalhydrazide involves:

  • Chlorination : Treatment with POCl₃ (5 equiv, 110°C) gives monochlorophthalazine (40% yield).

  • Negishi Coupling : Reaction with zinc reagent (from bromide precursor) under Pd(PPh₃)₄ catalysis produces advanced intermediates in 92.5% yield.

  • Hydrolysis : Acidic workup (HCl, H₂O) furnishes this compound in 85% yield.

This three-step sequence (62% overall yield) exemplifies modern atom-economical synthesis.

Comparative Analysis of Methodologies

MethodYield (%)ConditionsAdvantagesLimitations
Electrochemical50Aqueous NaOH, 25°CNo external reductantLow scalability
Zn/HCl68Conc. HCl, refluxCost-effectiveRing contraction dominates
Pd/C Hydrogenation82AcOH, 50 psi H₂High selectivityCatalyst cost
Hydrazinolysis78EtOH, refluxStraightforwardHydrazine toxicity
Negishi Coupling62Pd catalysis, 40°CScalable, no hydrazineMulti-step synthesis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,4-dihydrophthalazin-1(2H)-one derivatives?

  • Methodology : A common approach involves thiation reactions using Lawesson’s reagent (LR) or Japanese reagent (JR) in toluene under reflux conditions. For example, reacting 5-amino-2,3-dihydrophthalazine-1,4-dione with these reagents yields 8-amino-4-thioxo-3,4-dihydrophthalazin-1(2H)-one (7) with high purity. Reaction progress is monitored via TLC, and purification is achieved using silica gel column chromatography with ethyl acetate/petroleum ether (60–80°C) .

Q. How should this compound be stored to ensure stability?

  • Methodology : Store the compound as a lyophilized powder at -20°C for short-term use (3–6 months) or -80°C for long-term stability (up to 12 months). Solutions should be prepared in anhydrous solvents (e.g., DMSO) under inert atmospheres (N₂/Ar) to prevent oxidation or hydrolysis .

Q. What analytical techniques are critical for characterizing this compound derivatives?

  • Methodology :

  • NMR spectroscopy : Use DMSO-d₆ or CDCl₃ for structural elucidation (e.g., δ 5.60 ppm for proton environments in dihydroisoquinolinone derivatives) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weights (e.g., exact mass 178.185 g/mol for C₁₀H₁₀O₃ derivatives) .
  • X-ray crystallography : SHELX programs refine crystal structures, particularly for resolving hydrogen bonding and torsion angles .

Advanced Research Questions

Q. How can researchers resolve contradictions in yield or purity when using different thiating agents?

  • Methodology : Compare reaction kinetics and byproduct profiles between reagents. For instance, Lawesson’s reagent may produce phthalazin-1-yl-4-methoxyphenyl phosphinodithioic acid (8) as a side product, while Japanese reagent yields cleaner outcomes. Optimize stoichiometry (0.5 mmol reagent per 1 mmol substrate) and use preparative HPLC for isolating pure fractions .

Q. What strategies enhance the bioactivity of this compound derivatives in antimicrobial studies?

  • Methodology : Introduce substituents at the 2-position (e.g., 1,3,4-oxadiazole groups) to improve membrane permeability. Synthesize derivatives via esterification of methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, followed by coupling with heterocyclic amines. Screen activity against Gram-positive/negative bacteria using MIC assays .

Q. How can computational methods predict the pharmacokinetic properties of novel derivatives?

  • Methodology : Perform QSAR modeling using software like MOE or Schrödinger. Input descriptors such as logP (optimal range: 2.5–3.5), PSA (<90 Ų), and molecular weight (<500 g/mol). Validate predictions with in vitro ADME assays (e.g., microsomal stability) .

Q. What experimental protocols assess the compound’s toxicity in cell-based systems?

  • Methodology : Conduct MTT assays on human hepatocyte (HepG2) or renal (HEK293) cell lines. Prepare stock solutions (1–10 mM in DMSO) and test concentrations (1–100 µM). Include positive controls (e.g., cisplatin) and measure IC₅₀ values. Confirm apoptosis via flow cytometry (Annexin V/PI staining) .

Data Analysis & Troubleshooting

Q. How to address discrepancies in crystallographic data refinement?

  • Methodology : Use SHELXL for small-molecule refinement. Check for twinning or high mosaicity in diffraction data. Apply restraints for disordered solvent molecules and validate with R₁ (target <5%) and wR₂ (target <10%) metrics. Cross-reference with PLATON/ADDSYM for symmetry validation .

Q. Why do NMR spectra show unexpected splitting patterns in dihydrophthalazinone derivatives?

  • Methodology : Investigate tautomerism or dynamic exchange processes. For example, keto-enol tautomerism in the phthalazinone ring can cause peak splitting. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ (25–80°C) to observe coalescence and calculate energy barriers .

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